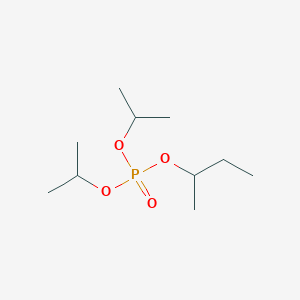
Butan-2-yl dipropan-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-yl dipropan-2-yl phosphate is a chemical compound with the molecular formula C10H23O4P. It is an organophosphate ester, which means it contains a phosphate group bonded to organic moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl dipropan-2-yl phosphate typically involves the reaction of butan-2-ol with dipropan-2-yl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors are often employed to ensure consistent product quality and to minimize the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-yl dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphate esters.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yl or dipropan-2-yl groups with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphate esters .
Aplicaciones Científicas De Investigación
Butan-2-yl dipropan-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: This compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of butan-2-yl dipropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form stable complexes with metal ions, which can then interact with enzymes involved in phosphorylation processes. This interaction can modulate enzyme activity and affect various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sec-butyl diisopropyl phosphate: Similar in structure but with different alkyl groups.
Butan-2-yl diethyl phosphate: Contains ethyl groups instead of propan-2-yl groups.
Butan-2-yl diphenyl phosphate: Contains phenyl groups instead of propan-2-yl groups.
Uniqueness
Butan-2-yl dipropan-2-yl phosphate is unique due to its specific combination of butan-2-yl and dipropan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
646450-44-4 |
|---|---|
Fórmula molecular |
C10H23O4P |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
butan-2-yl dipropan-2-yl phosphate |
InChI |
InChI=1S/C10H23O4P/c1-7-10(6)14-15(11,12-8(2)3)13-9(4)5/h8-10H,7H2,1-6H3 |
Clave InChI |
UPOWNORTIWUPBL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OP(=O)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




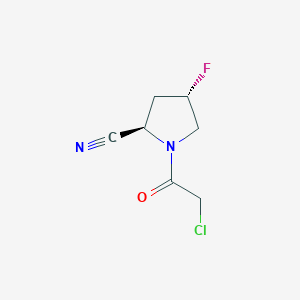
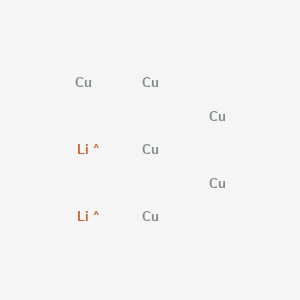
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-thiazol-2-YL-](/img/structure/B15169066.png)

![(3R)-N-[(2H-Tetrazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B15169083.png)
![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)
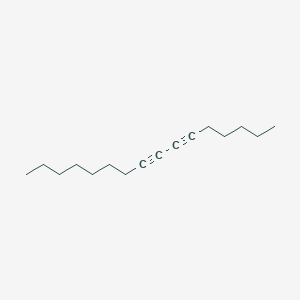
![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)
![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)

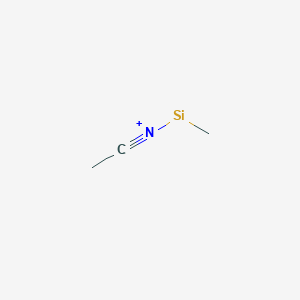
![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
